molecular formula C16H16N2O B14334853 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene CAS No. 111725-85-0

1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene

Cat. No.: B14334853
CAS No.: 111725-85-0
M. Wt: 252.31 g/mol
InChI Key: DFVLBEYKRMACLE-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene is a complex organic compound with a unique structure that includes a cyclopropyl group and an azoxybenzene moiety

Preparation Methods

The synthesis of 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene involves several steps. One common method includes the reaction of 1-methylcyclopropylbenzene with nitrosobenzene under specific conditions to form the azoxy compound. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the azoxy group to an amine or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, altering the activity of target molecules. The cyclopropyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene include:

    1-Phenyl-1-methylcyclopropane: Lacks the azoxy group, making it less reactive in redox reactions.

    Azoxybenzene: Does not have the cyclopropyl group, affecting its overall structure and reactivity. The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.

Properties

CAS No.

111725-85-0

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

[2-(1-methylcyclopropyl)phenyl]-oxido-phenyliminoazanium

InChI

InChI=1S/C16H16N2O/c1-16(11-12-16)14-9-5-6-10-15(14)18(19)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

DFVLBEYKRMACLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=CC=C2[N+](=NC3=CC=CC=C3)[O-]

Origin of Product

United States

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